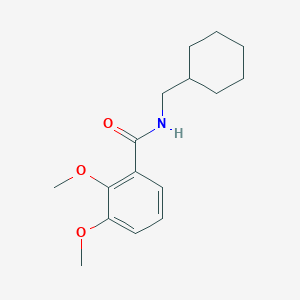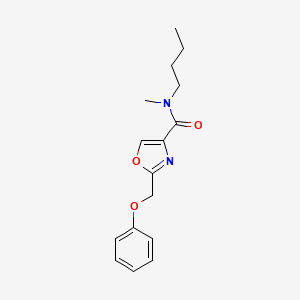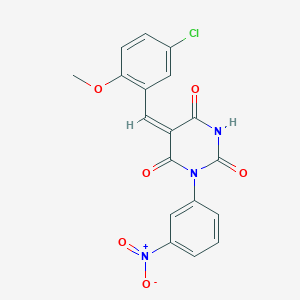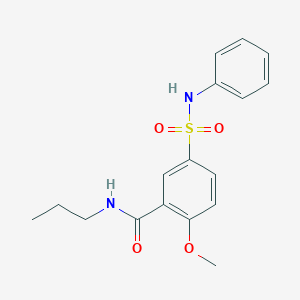![molecular formula C17H19N3O B5174939 2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5174939.png)
2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine
Vue d'ensemble
Description
2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.152812238 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Derivatives : The synthesis of 1,3,4-oxadiazoles and thiadiazoles derivatives, including 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles, involves reactions of 1-adamantanecarbonyl chloride with carboxylic acid hydrazides, highlighting the versatility of 1,3,4-oxadiazoles in creating new compounds (Kadi et al., 2007).
Structural Elucidation and Analysis : Various derivatives of 1,3,4-oxadiazoles have been synthesized, and their structures have been characterized using methods like IR, NMR, and Mass spectroscopy. These studies are crucial for understanding the chemical properties of these derivatives (El‐Sayed et al., 2008).
Biological and Pharmaceutical Applications
Antimicrobial and Anti-inflammatory Properties : Some derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial activities against a range of bacteria and fungi, including Gram-positive bacteria and Candida albicans. Additionally, they have shown anti-inflammatory properties, which could be valuable in pharmaceutical applications (Kadi et al., 2007).
Anticancer Potential : Investigations into 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives have revealed that some compounds exhibit significant anticancer activities. This includes the ability to inhibit cancer cell proliferation, suggesting their potential use in cancer treatment (Maftei et al., 2016).
Antimycobacterial Activity : Certain 1,3,4-oxadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential use in treating tuberculosis (Navarrete-Vázquez et al., 2007).
Materials Science Applications
Optical and Electronic Properties : Research into m-terphenyl oxadiazole derivatives has demonstrated their potential as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs). This application is crucial for developing more efficient and stable OLEDs (Shih et al., 2015).
Polymeric Applications : The incorporation of 1,3,4-oxadiazole units into polymers, such as polyimides and poly(amide-imides), has been shown to enhance thermal stability and solubility in polar solvents. This makes them suitable for various industrial applications, including coatings and films (Mansoori et al., 2012).
Propriétés
IUPAC Name |
5-(1-adamantyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-4-18-14(3-1)15-19-16(21-20-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOYJOWHFGCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5174873.png)

![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)



![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5174936.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5174944.png)
![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)

